molecular formula C26H28N2O5 B2754455 Fmoc-L-Lys(pentynoyl)-OH CAS No. 1159531-18-6

Fmoc-L-Lys(pentynoyl)-OH

Cat. No.: B2754455
CAS No.: 1159531-18-6
M. Wt: 448.519
InChI Key: ZEXYNDUFTOOVKN-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(pentynoyl)-OH is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl group. This compound is primarily used in peptide synthesis and has applications in various fields, including biochemistry, medicinal chemistry, and materials science. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(pentynoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the pentynoyl group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fmoc-L-Lys(pentynoyl)-OH has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily related to its role in peptide synthesis and bioconjugation:

    Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide chain elongation, preventing unwanted side reactions. It is removed under basic conditions to expose the amino group for further coupling reactions.

    Click Chemistry: The pentynoyl group participates in CuAAC reactions, forming stable triazole linkages with azides. .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYNDUFTOOVKN-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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